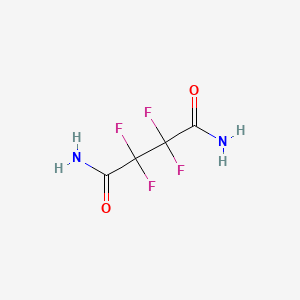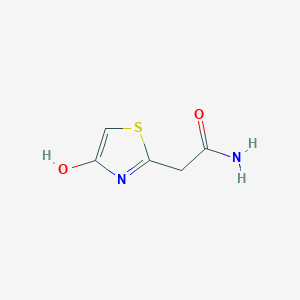
2-Methylisoquinoline-1,3(2H,4H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as dihydroisoquinolin-1(2H)-ones, has been achieved through cascade alkylarylation of substituted N-allylbenzamides . This process involves a sequence of alkylation and intramolecular cyclization .Chemical Reactions Analysis
Specific chemical reactions involving “2-Methylisoquinoline-1,3(2H,4H)-dione” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the search results .Aplicaciones Científicas De Investigación
HIV-1 Integrase and Reverse Transcriptase Inhibition
2-Methylisoquinoline-1,3(2H,4H)-dione derivatives have shown promise as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This research highlights the potential of these compounds in the development of antiviral therapies. For instance, a study found that 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione inhibited HIV-1 replication in MT-4 cells and showed selective inhibition of RNase H function (Billamboz et al., 2011).
Synthesis of Spiro Heterocyclic Compounds
These compounds have been utilized in the synthesis of spiro heterocyclic compounds, such as spiro [imidazolidine-4, 1'-isoindoline], providing a pathway for the development of new chemical entities (Tahara, Shigetsuna & Otomasu, 1982).
Radical Cascade Reaction Synthesis
Recent advancements in synthetic chemistry have explored the use of this compound in radical cascade reactions. This approach provides efficient methods for producing these compounds using various radical precursors (Niu & Xia, 2022).
Antitumor Activity
Research on derivatives of this compound has demonstrated potential antitumor activity. For example, certain synthesized compounds showed cytotoxic activities against various cancer cell lines, indicating potential therapeutic applications (Kang et al., 2014).
Organic Synthesis and Heterocyclic Compounds
These compounds are key intermediates in the synthesis of diverse heterocyclic structures, which are important in pharmaceutical and chemical research. Studies have reported efficient synthesis methods and new routes for generating these heterocycles (Yuan et al., 2016).
Hepatitis B Virus Replication Inhibition
Some derivatives of this compound have been investigated as inhibitors of Hepatitis B virus replication. This research opens the door for new therapeutic strategies against HBV (Cai et al., 2014).
Mecanismo De Acción
- The primary targets of 2-Methylisoquinoline-1,3(2H,4H)-dione are likely enzymes or receptors involved in cellular processes. However, specific targets have not been extensively studied or reported in the literature .
Target of Action
Biochemical Pathways
Safety and Hazards
Direcciones Futuras
A future direction in the field of chemistry involving compounds like “2-Methylisoquinoline-1,3(2H,4H)-dione” could be the development of novel visible-light promoted synthetic methods in water, which aligns with the principles of green chemistry . Another direction could be the exploration of the direct and selective functionalization of an unactivated sp3 C–H bond .
Propiedades
IUPAC Name |
2-methyl-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-9(12)6-7-4-2-3-5-8(7)10(11)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMUQWIITYQZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325195 | |
| Record name | 2-Methylisoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4494-53-5 | |
| Record name | 4494-53-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylisoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do substituents on the 4-position of the 2-Methylisoquinoline-1,3(2H,4H)-dione core impact its crystal structure?
A: Research indicates that introducing different substituents at the 4-position of the this compound scaffold leads to variations in its crystal packing and intermolecular interactions. For instance, the presence of a (2,4-Dimethyl-1,3-oxazol-5-yl)methyl group at the 4-position results in C—H⋯O and O—H⋯N interactions, forming chains with R 2 2(9) ring motifs []. Conversely, a (2,4-Dimethylthiazol-5-yl)methyl group at the same position leads to the formation of a three-dimensional network stabilized by O—H⋯O and C—H⋯O interactions []. These findings highlight the significant role of substituents in dictating the crystal packing arrangement.
Q2: Can you elaborate on the conformational flexibility observed in the this compound core and how substituents influence it?
A: The piperidine ring within the tetrahydroisoquinoline system of this compound derivatives exhibits conformational flexibility. Studies show that it can adopt various conformations, including half-chair and distorted envelope forms. For example, in 4-[(2,4-Dimethylthiazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, the piperidine ring adopts a distorted envelope conformation [], while in 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, it takes on a half-boat conformation []. This suggests that the substituent at the 4-position influences the preferred conformation of the piperidine ring.
Q3: What types of weak interactions contribute to the crystal stability of these compounds?
A: In addition to classical hydrogen bonding, weaker interactions like C—H⋯O and C—H⋯π interactions play a crucial role in stabilizing the crystal structures of this compound derivatives. These interactions, though individually weak, collectively contribute significantly to the overall stability of the crystal lattice [, ]. Understanding these weak interactions is essential for predicting crystal packing and polymorphism, which are critical factors in drug development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

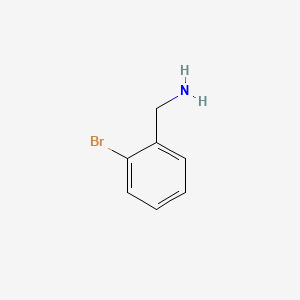

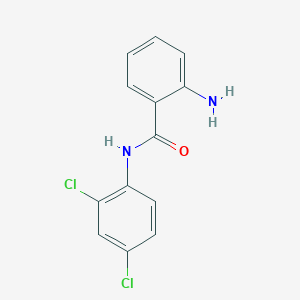
![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)

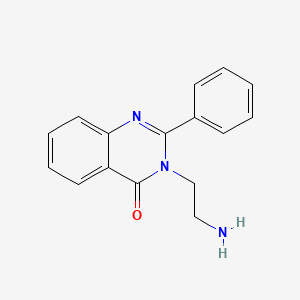

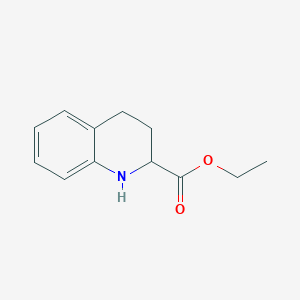


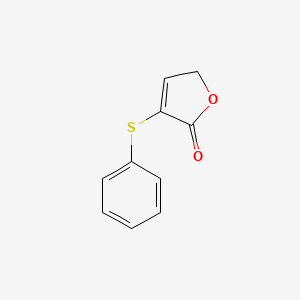
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1296445.png)
